molecular formula C15H16N4OS B2652543 2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol CAS No. 2379996-02-6

2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol

Cat. No.: B2652543
CAS No.: 2379996-02-6
M. Wt: 300.38
InChI Key: DFIVJURSOKJGFU-UHFFFAOYSA-N
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Description

2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol is a complex organic compound with a unique structure that includes pyrido[2,3-d]pyrimidine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene ring and the methyl group. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-2-pyridinyl)-2,5-pyrrolidinedione
  • 1-Methyl-3-phenyl-2,5-pyrrolidinedione
  • 1-(2,4-Dimethoxyphenyl)-2,5-pyrrolidinedione

Uniqueness

2-Methyl-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol is unique due to its specific combination of pyrido[2,3-d]pyrimidine and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-15(20,7-11-4-6-21-8-11)9-17-14-12-3-2-5-16-13(12)18-10-19-14/h2-6,8,10,20H,7,9H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIVJURSOKJGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC2=NC=NC3=C2C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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